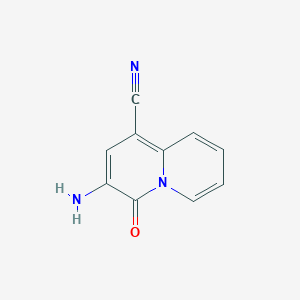![molecular formula C19H15N9OS2 B2583696 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide CAS No. 1207024-53-0](/img/structure/B2583696.png)
2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about contains several interesting functional groups, including a tetrazole, a thiophene, and a triazole . These groups are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed using techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry .Chemical Reactions Analysis
The chemical reactions of these compounds can vary widely depending on the specific substituents and reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. Factors like its polarity, solubility, stability, and reactivity would all be influenced by the specific groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Heterocyclic Compound Development
The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is part of a broader class of heterocyclic compounds that have shown significant interest in scientific research for their potential applications in various fields. Heterocyclic compounds, like the ones synthesized incorporating thiadiazole, triazolo[4,3-b]pyridazine, and other related moieties, have been extensively studied for their insecticidal, antibacterial, antifungal, and antiviral activities. These studies focus on the synthesis and structural elucidation of such compounds, utilizing advanced techniques like IR, MS, NMR, and XRD to confirm their structures. The synthesized compounds are then often tested for their biological activities, highlighting their potential as lead compounds in the development of new therapeutic agents or insecticides (Fadda et al., 2017; Shiradkar & Kale, 2006; Sallam et al., 2021).
Pharmacological Investigations
In the realm of pharmacology, these heterocyclic compounds are investigated for their anticancer, anti-HAV (Hepatitis A Virus), and antimicrobial properties. Their mechanism of action is often studied through various assays, including plaque reduction infectivity assays for antiviral activity and cytotoxicity assays against specific cancer cell lines. Such investigations provide crucial insights into the compound's efficacy, potential therapeutic window, and underlying mechanisms, contributing to the development of novel therapeutic agents (Shamroukh & Ali, 2008; Evren et al., 2019).
Molecular Docking and In Vitro Screening
Advanced computational techniques, such as molecular docking, are utilized to predict the interaction between these heterocyclic compounds and target proteins, facilitating the identification of compounds with promising biological activities. This approach, combined with in vitro screening, enables the rapid assessment of a compound's potential as a therapeutic agent, thereby streamlining the drug development process (Flefel et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N9OS2/c1-27-19(23-25-26-27)31-11-17(29)20-13-5-2-4-12(10-13)14-7-8-16-21-22-18(28(16)24-14)15-6-3-9-30-15/h2-10H,11H2,1H3,(H,20,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZVCTYNTCWFBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N9OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate](/img/structure/B2583613.png)
![2-{1-[4-Ttrifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2583614.png)
![N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2583619.png)
![1-(2,6-difluorophenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea](/img/structure/B2583620.png)

![3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2583623.png)
![4-[4-(4-chlorobenzoyl)phenoxy]butanoicacid](/img/structure/B2583624.png)
![tert-Butyl 2-bromo-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2583625.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2583629.png)



